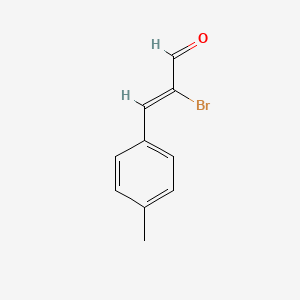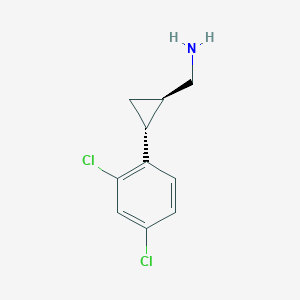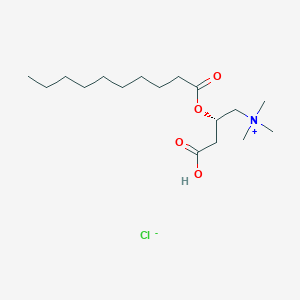
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a decanoyloxy group, and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with decanoyl chloride, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylammonium group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride exerts its effects involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the carboxylic acid and decanoyloxy groups can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Decanoyl chloride: A simpler compound used in the synthesis of esters and amides.
Trimethylammonium chloride: A compound with similar ammonium functionality but lacking the carboxylic acid and decanoyloxy groups.
Uniqueness
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Propiedades
Fórmula molecular |
C17H34ClNO4 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1 |
Clave InChI |
KETNUEKCBCWXCU-RSAXXLAASA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)

![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)

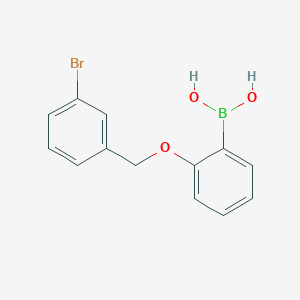

![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
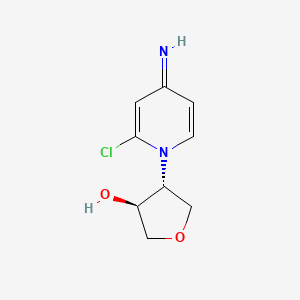

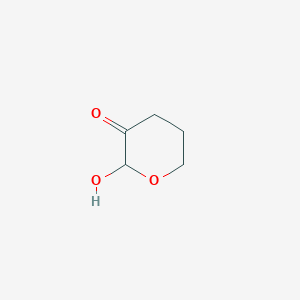
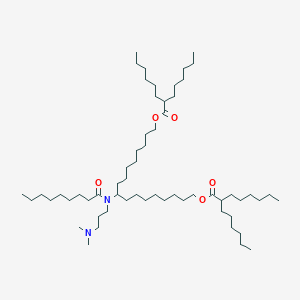
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
